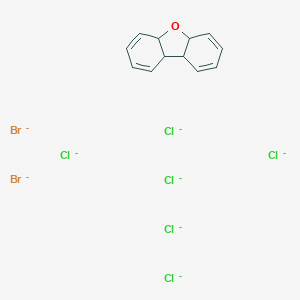
3-アセトキシ-2-メチル安息香酸
概要
説明
3-Acetoxy-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acid derivatives. It is characterized by the presence of an acetoxy group at the third position and a methyl group at the second position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
科学的研究の応用
3-Acetoxy-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antioxidant and antibacterial properties.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly in the synthesis of HIV protease inhibitors.
Industry: Utilized in the production of polymers and other industrial chemicals
作用機序
Target of Action
3-Acetoxy-2-methylbenzoic acid is a benzoic acid derivative . It primarily targets antioxidant and antibacterial activities . The compound has been shown to exhibit effective metal chelate activity .
Mode of Action
The compound interacts with its targets through a series of reactions. It is synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
Biochemical Pathways
The compound affects the biochemical pathways related to antioxidant and antibacterial activities. It shows more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Result of Action
The compound’s action results in enhanced antioxidant activity and antibacterial effects. It has been shown to inhibit the growth of different bacteria in vitro .
生化学分析
Biochemical Properties
It has been used in the synthesis of novel benzamide compounds . These benzamides have shown antioxidant, free radical scavenging, and metal chelating activity .
Cellular Effects
The benzamide compounds synthesized from it have shown in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
Molecular Mechanism
The benzamide compounds synthesized from it have shown antioxidant activity, suggesting that they may interact with reactive oxygen species or enzymes involved in oxidative stress .
Metabolic Pathways
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetoxy-2-methylbenzoic acid typically involves the acetylation of 3-hydroxy-2-methylbenzoic acid. The process can be summarized as follows:
Starting Material: 3-hydroxy-2-methylbenzoic acid.
Reagent: Excess acetic anhydride.
Catalyst: A mineral acid such as sulfuric acid.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In industrial settings, the production of 3-acetoxy-2-methylbenzoic acid may involve the following steps:
Chlorination: 3-chloro-2-methylphenol is reacted with benzyl chloride to form 2-benzyloxy-6-chlorotoluene.
Grignard Reaction: The intermediate is treated with magnesium to form (3-benzyloxy-2-methylphenyl)magnesium chloride.
Carboxylation: The Grignard reagent is then reacted with carbon dioxide to yield 3-benzyloxy-2-methylbenzoic acid.
Hydrogenation: The benzyloxy group is removed via hydrogenation to obtain 3-hydroxy-2-methylbenzoic acid.
化学反応の分析
Types of Reactions: 3-Acetoxy-2-methylbenzoic acid undergoes various chemical reactions, including:
Hydrolysis: The acetoxy group can be hydrolyzed to yield 3-hydroxy-2-methylbenzoic acid.
Esterification: It can react with alcohols to form esters.
Reduction: The compound can be reduced to form 3-hydroxy-2-methylbenzoic acid.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of a strong acid or base.
Esterification: Requires an alcohol and an acid catalyst.
Reduction: Commonly performed using reducing agents such as lithium aluminum hydride.
Major Products:
Hydrolysis: 3-hydroxy-2-methylbenzoic acid.
Esterification: Various esters depending on the alcohol used.
Reduction: 3-hydroxy-2-methylbenzoic acid.
類似化合物との比較
3-Hydroxy-2-methylbenzoic acid: The hydrolyzed form of 3-acetoxy-2-methylbenzoic acid.
2,3-Dimethoxybenzoic acid: Another benzoic acid derivative with methoxy groups.
Comparison:
3-Hydroxy-2-methylbenzoic acid: While both compounds share a similar core structure, 3-acetoxy-2-methylbenzoic acid has an acetoxy group that imparts different chemical properties, such as increased reactivity towards hydrolysis.
2,3-Dimethoxybenzoic acid: This compound has methoxy groups instead of an acetoxy group, leading to different reactivity and applications.
特性
IUPAC Name |
3-acetyloxy-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6-8(10(12)13)4-3-5-9(6)14-7(2)11/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVJUPHCLWIPLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396569 | |
| Record name | 3-Acetoxy-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168899-58-9 | |
| Record name | 3-Acetoxy-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetoxy-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and spectroscopic characterization of 3-Acetoxy-2-methylbenzoic acid?
A: 3-Acetoxy-2-methylbenzoic acid (AMA) is an organic compound with the molecular formula C10H10O4 [, ]. Its structure consists of a benzene ring with three substituents: a carboxylic acid group, an acetoxy group, and a methyl group.
- IR Spectroscopy: AMA displays characteristic absorption peaks corresponding to the vibrations of its functional groups, including C=O stretching, O-H stretching, and C-O stretching [, ].
- NMR Spectroscopy:
- Mass Spectrometry (MALDI-TOF MS): Molecular ion and quasi-molecular ion peaks have been observed, confirming the molecular weight and providing structural information [].
Q2: How is the crystal structure of 3-Acetoxy-2-methylbenzoic acid characterized?
A: Single-crystal X-ray crystallography studies have revealed that AMA crystallizes in the monoclinic system with the space group P21/c [, ]. The carboxylic acid group is twisted by 11.37° from the plane of the benzene ring, and the acetoxy group is twisted by 86.60° []. In the crystal lattice, AMA molecules form inversion dimers through pairs of O-H⋯O hydrogen bonds [, ].
Q3: Have any computational studies been performed on 3-Acetoxy-2-methylbenzoic acid?
A: Yes, Density Functional Theory (DFT) calculations using the B3LYP method have been employed to study the molecular and electronic structure of AMA []. These calculations have provided insights into:
- Optimized geometrical parameters: The calculated bond lengths and angles are in good agreement with experimental X-ray data [].
- Vibrational frequencies: Theoretical harmonic frequencies, scaled for accuracy, align well with experimental IR spectra, supporting the vibrational assignments [].
- Electronic properties: DFT calculations have enabled the prediction of HOMO-LUMO energies, ionization potential, electron affinity, and other electronic properties relevant to AMA's reactivity [].
Q4: What are the applications of 3-Acetoxy-2-methylbenzoic acid?
A: 3-Acetoxy-2-methylbenzoic acid (AMA) is a key intermediate in the synthesis of nelfinavir, a protease inhibitor used in the treatment of HIV []. It acts as an activating ester in the final step of the synthesis, facilitating the formation of an amide bond [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














